N-[3-[[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]phenyl]acetamide;hydrochloride
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Overview
Description
N-[3-[[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]phenyl]acetamide;hydrochloride is a compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties . The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system containing nitrogen atoms.
Preparation Methods
The synthesis of N-[3-[[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]phenyl]acetamide;hydrochloride typically involves multiple steps. One common method includes the condensation of 5-amino-1-phenyl-1H-pyrazolo-4-carbonitrile with N-substituted isatin in the presence of a base such as sodium methoxide in methanol . Another approach involves ultrasonic-assisted synthesis, where pyrazolo[3,4-d]pyrimidin-4-ol is tethered with 1,2,3-triazoles via a methylene-oxy group .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the pyrazolo[3,4-d]pyrimidine core.
Substitution: Substitution reactions, especially at the phenyl ring, are common.
Cycloaddition: The compound can participate in cycloaddition reactions to form more complex structures
Common reagents used in these reactions include hydrazine hydrate, formamide, and various catalysts like copper(I) for cycloaddition reactions . Major products formed from these reactions include substituted pyrazolo[3,4-d]pyrimidines and their derivatives .
Scientific Research Applications
N-[3-[[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]phenyl]acetamide;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2/cyclin A2. This inhibition leads to alterations in cell cycle progression and induces apoptosis in cancer cells . The molecular targets include the active site of CDK2, where the compound binds and prevents the phosphorylation of downstream targets involved in cell proliferation .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
- 4-amino-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine
- 1-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl derivatives
These compounds share the pyrazolo[3,4-d]pyrimidine core but differ in their substituents, which can significantly affect their biological activities . N-[3-[[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]phenyl]acetamide;hydrochloride is unique due to its specific substitution pattern, which enhances its CDK2 inhibitory activity and cytotoxic effects .
Properties
IUPAC Name |
N-[3-[[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]phenyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O.ClH/c1-13-6-8-17(9-7-13)26-20-18(11-23-26)19(21-12-22-20)25-16-5-3-4-15(10-16)24-14(2)27;/h3-12H,1-2H3,(H,24,27)(H,21,22,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQVKNKFOPBQRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC(=CC=C4)NC(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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